molecular formula C8H8O2S B1226076 3-(3-Methyl-2-thienyl)acrylic acid CAS No. 77741-66-3

3-(3-Methyl-2-thienyl)acrylic acid

Cat. No.: B1226076
CAS No.: 77741-66-3
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-NSCUHMNNSA-N
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Description

3-(3-Methyl-2-thienyl)acrylic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a 3-methyl-2-thienyl group

Biochemical Analysis

Biochemical Properties

3-(3-Methyl-2-thienyl)acrylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are potential anticancer agents . The interactions of this compound with these biomolecules are crucial for its function and efficacy in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation, indicating its potential impact on cellular structures and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is used in the synthesis of compounds that act as enzyme inhibitors, which can alter the activity of specific enzymes and affect various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can cause serious eye irritation, which may persist over time . The stability of this compound is crucial for its consistent performance in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it may exhibit toxic or adverse effects, such as serious eye irritation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization in biochemical reactions. For example, it is a precursor in the synthesis of certain anticancer agents, highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Another method involves the use of Suzuki–Miyaura coupling, where 3-methyl-2-thienylboronic acid is coupled with acryloyl chloride in the presence of a palladium catalyst. The reaction conditions for this method include:

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-thienyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alcohols, amines, dicyclohexylcarbodiimide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated carboxylic acids

    Substitution: Esters, amides

Scientific Research Applications

3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)acrylic acid
  • 3-(2-Furyl)acrylic acid
  • 3-(3-Methyl-2-furyl)acrylic acid

Comparison

3-(3-Methyl-2-thienyl)acrylic acid is unique due to the presence of the 3-methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. Compared to 3-(2-Thienyl)acrylic acid, the methyl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules. Similarly, the presence of the sulfur atom in the thienyl ring distinguishes it from furyl derivatives, which contain an oxygen atom instead.

Properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77741-66-3, 102696-70-8
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methyl-2-thienyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(3-METHYL-2-THIENYL)ACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-(3-Methyl-2-thienyl)acrylic acid important in analyzing residues of anthelmintic drugs?

A1: this compound (MTAA) is not the active compound in anthelmintics. It serves as a marker compound for the presence of morantel. This means that MTAA itself doesn't possess anthelmintic properties, but its presence in a sample indicates prior exposure to morantel.

Q2: How can scientists reliably identify this compound and its related compound, 3-(2-thienyl)-acrylic acid, in biological samples?

A2: Gas chromatography-mass spectrometry (GC/MS) coupled with selected ion monitoring (SIM) is a highly specific and sensitive technique used for identifying trace amounts of compounds like this compound (MTAA) and 3-(2-thienyl)-acrylic acid (TAA) in complex matrices like liver tissue. []

  1. Hydrolysis and Derivatization: Liver samples undergo alkaline hydrolysis to release MTAA and TAA from parent drug residues. These acids are then converted into their corresponding methyl ester derivatives (MTAAE and TAAE) to enhance their volatility and stability during GC analysis. []
  2. Separation and Detection: The derivatized samples are injected into the GC system, where the individual compounds are separated based on their different affinities for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer. []
  3. Ion Monitoring: The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment into ions with characteristic mass-to-charge ratios. SIM mode focuses on detecting specific ions pre-determined for each compound (MTAAE and TAAE), filtering out noise from other irrelevant ions. This enhances the sensitivity and selectivity of the analysis. []
  4. Confirmation: By comparing the retention times (time taken to travel through the GC column) and the relative intensities of the detected ions from the sample to those of known standards (MTAAE and TAAE), scientists can definitively confirm the presence and quantity of MTAA and TAA in the original liver sample. []

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